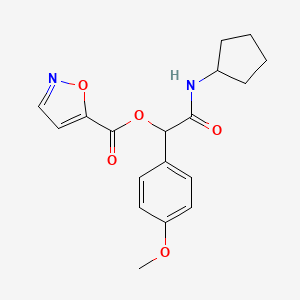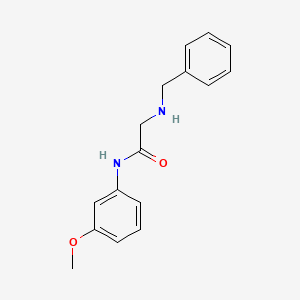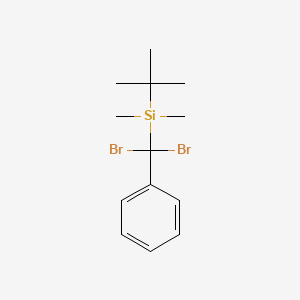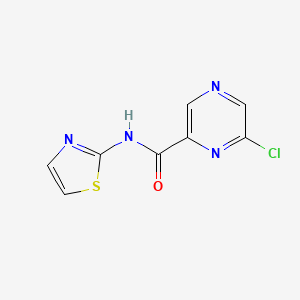![molecular formula C22H20ClNO2 B12586320 5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide CAS No. 648923-95-9](/img/structure/B12586320.png)
5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-[(2’-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide is an organic compound that features a chloro-substituted benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[(2’-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide typically involves a multi-step process. One common method starts with the preparation of the biphenyl derivative, followed by the introduction of the chloro and hydroxy groups. The final step involves the formation of the benzamide linkage under specific reaction conditions, often using coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
5-Chloro-N-[(2’-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine could produce an amide derivative.
科学研究应用
5-Chloro-N-[(2’-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: The compound can be used in the production of advanced materials with unique properties.
作用机制
The mechanism of action of 5-Chloro-N-[(2’-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.
相似化合物的比较
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 5-Chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide
Uniqueness
5-Chloro-N-[(2’-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide is unique due to its specific substitution pattern and the presence of both chloro and hydroxy groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
648923-95-9 |
|---|---|
分子式 |
C22H20ClNO2 |
分子量 |
365.8 g/mol |
IUPAC 名称 |
5-chloro-N-[[3-(2-ethylphenyl)phenyl]methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C22H20ClNO2/c1-2-16-7-3-4-9-19(16)17-8-5-6-15(12-17)14-24-22(26)20-13-18(23)10-11-21(20)25/h3-13,25H,2,14H2,1H3,(H,24,26) |
InChI 键 |
KWHATVLVJZBZTC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12586263.png)



![2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12586280.png)

![2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]-](/img/structure/B12586286.png)


![2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline--hydrogen chloride (1/1)](/img/structure/B12586298.png)

![{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B12586319.png)
